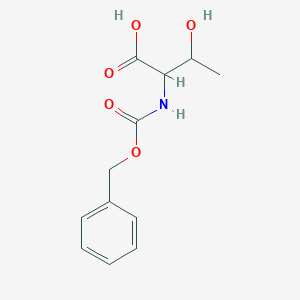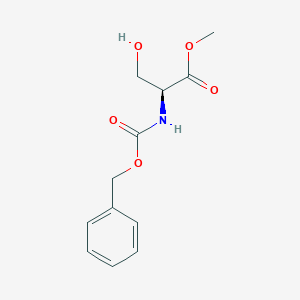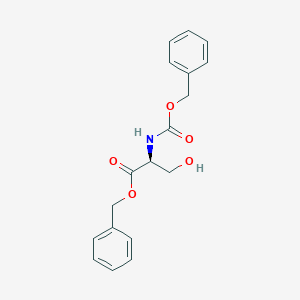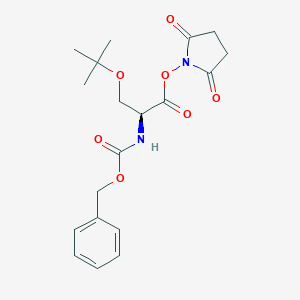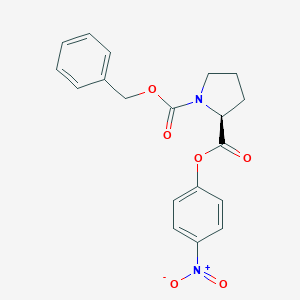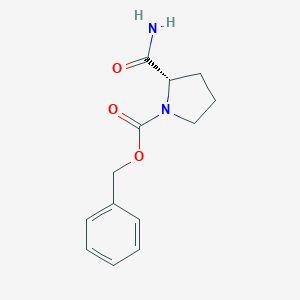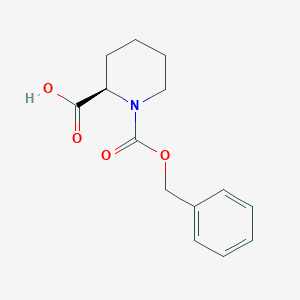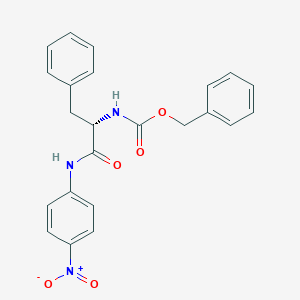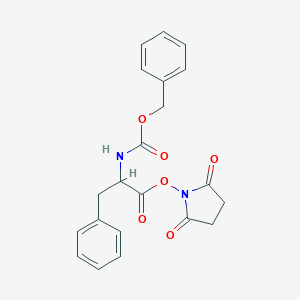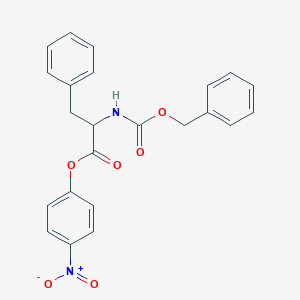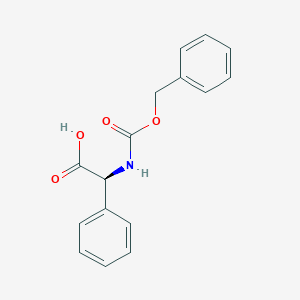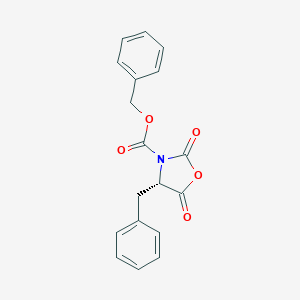
(2S)-4-oxo-2-(phenylmethoxycarbonylamino)-4-prop-2-enoxybutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-4-oxo-2-(phenylmethoxycarbonylamino)-4-prop-2-enoxybutanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C15H16NO6- and its molecular weight is 306.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sorption of Phenoxy Herbicides
Research led by Werner, Garratt, and Pigott (2012) focused on the sorption of 2,4-D and other phenoxy herbicides to soil, organic matter, and minerals, highlighting the environmental interactions of similar compounds. This study underscores the importance of understanding the environmental fate and transport of organic pollutants, including how they bind to different substrates in the environment (Werner et al., 2012).
Antioxidant Activity of Hydroxycinnamic Acids
Investigations into the antioxidant properties of hydroxycinnamic acids, as reviewed by Munteanu and Apetrei (2021), provide insight into how structurally related compounds exhibit significant biological activities, such as scavenging free radicals and protecting against oxidative stress (Munteanu & Apetrei, 2021).
Directed Regulation of Multienzyme Complexes
Artiukhov, Graf, and Bunik (2016) discussed the use of synthetic analogs of 2-oxo acids to modulate metabolism by inhibiting key metabolic reactions, illustrating the therapeutic potential of manipulating metabolic pathways through chemical intervention (Artiukhov et al., 2016).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of (2S)-4-oxo-2-(phenylmethoxycarbonylamino)-4-prop-2-enoxybutanoic acid can be achieved through a multi-step process involving the protection of functional groups, formation of key intermediates, and deprotection of the final product.", "Starting Materials": ["Phenylalanine", "Methoxycarbonyl chloride", "Propargyl alcohol", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Dichloromethane", "N,N'-Dicyclohexylcarbodiimide", "Dimethylformamide", "Triethylamine", "Tetrahydrofuran", "Acetic anhydride", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate"], "Reaction": ["1. Protection of phenylalanine amino group with methoxycarbonyl chloride in the presence of sodium hydroxide", "2. Propargylation of the carboxylic acid group using propargyl alcohol and sodium hydroxide", "3. Deprotection of the methoxycarbonyl group with hydrochloric acid in diethyl ether", "4. Formation of the key intermediate by coupling the protected phenylalanine derivative with (2S)-4-oxo-4-prop-2-enoxybutanoic acid using N,N'-dicyclohexylcarbodiimide and dimethylformamide in dichloromethane", "5. Deprotection of the tert-butyl ester and the methoxycarbonyl group using triethylamine in tetrahydrofuran", "6. Acetylation of the amino group with acetic anhydride and sodium bicarbonate", "7. Purification of the product using sodium chloride and sodium sulfate to remove any impurities"] } | |
CAS-Nummer |
99793-10-9 |
Molekularformel |
C15H16NO6- |
Molekulargewicht |
306.29 g/mol |
IUPAC-Name |
(2S)-4-oxo-2-(phenylmethoxycarbonylamino)-4-prop-2-enoxybutanoate |
InChI |
InChI=1S/C15H17NO6/c1-2-8-21-13(17)9-12(14(18)19)16-15(20)22-10-11-6-4-3-5-7-11/h2-7,12H,1,8-10H2,(H,16,20)(H,18,19)/p-1/t12-/m0/s1 |
InChI-Schlüssel |
LKXLDZQGKGEICY-LBPRGKRZSA-M |
Isomerische SMILES |
C=CCOC(=O)C[C@@H](C(=O)[O-])NC(=O)OCC1=CC=CC=C1 |
SMILES |
C=CCOC(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
C=CCOC(=O)CC(C(=O)[O-])NC(=O)OCC1=CC=CC=C1 |
Synonyme |
99793-10-9; AmbotzZAA1042; Z-Asp(OAll)-OH; Z-L-asparticacidss-allylester; ZINC94568742; X5760; A-9315; N-(Benzyloxycarbonyl)-L-asparticacid4-allylester; L-Asparticacid,N-[(phenylmethoxy)carbonyl]-,4-(2-propen-1-yl)ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


